Structural details regarding the AAF-cmk molecule and its interactions with target proteases have been elucidated through X-ray crystallography studies. For instance, the crystal structure of human chymase in complex with a similar chloromethylketone inhibitor, succinyl-Ala-Ala-Pro-Phe-chloromethylketone, has been solved, providing insights into the binding mode and specificity of these inhibitors. []
Several studies have investigated the inhibitory effects of AAF-cmk on various proteases. AAF-cmk is not a completely specific inhibitor of TPPII, as it has been shown to inhibit the chymotrypsin-like activity of the proteasome as well. [] This cross-reactivity highlights the importance of careful experimental design and interpretation of results when utilizing AAF-cmk.
AAF-cmk has been shown to inhibit the maturation of caspase-1, a cysteine protease, in Shigella flexneri-induced macrophage apoptosis, indicating that TPPII acts upstream of caspase-1. [] It has also been shown that AAF-cmk induces apoptosis in human monocytic leukemic cells (U937 cells) through the intrinsic pathway by activating caspases 9 and 3. []
Investigating the role of tripeptidyl peptidase II (TPPII) in cellular processes: AAF-cmk is often used to study the role of TPPII in various biological processes like protein degradation, antigen presentation, and cell death. [, , , , ]
Studying apoptosis: AAF-cmk has been used to investigate the role of specific proteases, like TPPII and caspase-1, in apoptosis induced by various stimuli. [, , ]
Analyzing proteasome function: While not a highly specific inhibitor, AAF-cmk has been used to study the proteasome and its role in cellular processes, particularly in the context of comparing it with TPPII function. [, , ]
Analyzing the effects on proteostasis: AAF-cmk has been used to investigate the cellular stress response and alterations in autophagy pathways. []
Elucidating protease specificity: AAF-cmk and related chloromethylketone inhibitors have been used as tools to understand the substrate specificity and active site architecture of proteases. [, , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7